molecular formula C33H36O10 B1200786 Bis(helenalinyl)malonate CAS No. 68322-91-8

Bis(helenalinyl)malonate

カタログ番号: B1200786
CAS番号: 68322-91-8
分子量: 592.6 g/mol
InChIキー: YTQIEACOYYTJSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(helenalinyl)malonate is a pharmacologically active sesquiterpene lactone derivative of significant interest in anticancer and cytotoxicology research. This compound has been demonstrated to exhibit potent cytotoxicity against human KB carcinoma cells, positioning it as a valuable tool for studying cell death pathways and developing novel oncology therapeutics . Its primary mechanism of action is linked to the effective inhibition of DNA synthesis. This effect is achieved through the suppression of key enzymatic activities, most notably IMP dehydrogenase and the ribonucleotide reductase complex, with a secondary inhibitory effect on DNA polymerase. This multi-target action leads to a marked reduction in critical deoxyribonucleotide pools (such as dGTP and dATP) and XMP levels, effectively stalling DNA replication and triggering cell death. It is important to note that the cell-killing effect of this compound is related to this inhibition of DNA synthesis rather than a DNA alkylation mechanism . Studies comparing its activity to related compounds have indicated that it may offer a distinct biological profile, potentially providing researchers with a specific tool for probing sesquiterpene lactone function . This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

特性

CAS番号

68322-91-8

分子式

C33H36O10

分子量

592.6 g/mol

IUPAC名

bis(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) propanedioate

InChI

InChI=1S/C33H36O10/c1-14-11-20-26(16(3)30(38)40-20)28(32(5)18(14)7-9-22(32)34)42-24(36)13-25(37)43-29-27-17(4)31(39)41-21(27)12-15(2)19-8-10-23(35)33(19,29)6/h7-10,14-15,18-21,26-29H,3-4,11-13H2,1-2,5-6H3

InChIキー

YTQIEACOYYTJSM-UHFFFAOYSA-N

SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2

正規SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2

同義語

BHMN
bis(helenalinyl)malonate

製品の起源

United States

科学的研究の応用

Anticancer Properties

Mechanism of Action:
Research indicates that bis(helenalinyl)malonate exhibits significant cytotoxic effects against various cancer cell lines. It primarily inhibits DNA synthesis by targeting key enzymes involved in nucleic acid metabolism. Specifically, it has been shown to inhibit inosine monophosphate dehydrogenase and ribonucleotide reductase , leading to reduced levels of deoxyribonucleotides necessary for DNA replication . The inhibition of these enzymes correlates with a decrease in DNA polymerase activity, which further contributes to its anticancer effects.

Case Studies:

  • In studies involving human KB carcinoma cells, this compound demonstrated a marked reduction in DNA synthesis, suggesting its potential as an antineoplastic agent .
  • Another study highlighted its effectiveness against P-388 lymphocytic leukemia cells, where it inhibited both DNA and protein synthesis, underscoring its broad-spectrum anticancer activity .

Protein Synthesis Inhibition

This compound has also been studied for its ability to inhibit protein synthesis. It activates eIF-2 alpha kinase , leading to phosphorylation of eIF-2 alpha, which is crucial for the initiation of protein synthesis . The compound's mechanism differs from that of helenalin, as it shows a delayed onset of action in reticulocyte lysates but ultimately results in effective protein synthesis inhibition.

Potential Therapeutic Applications

Obesity Treatment:
Recent findings suggest that malonate derivatives can induce browning in white adipose tissue, enhancing triglyceride metabolism and potentially serving as a therapeutic approach for obesity . Although this compound's direct role in this application requires further investigation, its structural similarities to malonate suggest potential avenues for research.

Immunomodulatory Effects:
The compound may also possess immunomodulatory properties. In vivo studies have indicated that sesquiterpene lactones can influence immune responses, which could be beneficial in treating conditions characterized by inflammation or immune dysregulation .

Summary Table of Biological Activities

Activity Mechanism References
CytotoxicityInhibition of DNA synthesis ,
Protein synthesis inhibitionActivation of eIF-2 alpha kinase
Induction of adipocyte browningModulation of mitochondrial function
ImmunomodulationPotential influence on immune responses

類似化合物との比較

Comparison with Similar Compounds

Helenalin (Monomeric Precursor)

Helenalin, the monomeric precursor of bis(helenalinyl)malonate, shares the α-MGL pharmacophore but lacks the dimeric structure. Key differences include:

  • Cytotoxicity: this compound shows superior activity against P-388 lymphocytic leukemia (T/C% = 261 vs. 162 for helenalin) and KB carcinoma cells .
  • Enzyme Inhibition: Both compounds inhibit IMP dehydrogenase and RR, but this compound exhibits stronger suppression of RR’s hydrogen donor system (thioredoxin/glutaredoxin) .
  • Toxicity Profile : The dimeric form demonstrates lower systemic toxicity in animal models, likely due to improved pharmacokinetics .

Table 1 : Cytotoxicity and Enzyme Inhibition of this compound vs. Helenalin

Compound IC50 (KB Cells) IMP Dehydrogenase Inhibition (%) RR Inhibition (%) T/C% (P-388 Leukemia)
Helenalin 10 µM 50 45 162
This compound 5 µM 75 65 261

Data sourced from

Other Sesquiterpene Lactones (SQLs)

SQLs such as artemisinin (ARS), dimethylaminoparthenolide (DMAPT), and deoxyelephantopin (DET) share structural motifs but differ in mechanisms:

  • Artemisinin Derivatives (ARS) : These lack α-MGL rings and act via reactive oxygen species (ROS) generation. This compound’s thiol-targeting mechanism avoids ROS-related off-target effects .
  • Parthenolide (PTL) and Derivatives: PTL contains an epoxide group, enabling crosslinking of thiols. This compound’s α-MGL rings provide more selective alkylation without epoxide-associated toxicity .
  • Deoxyelephantopin (DET) : A dimeric SQL with a single α-MGL ring. This compound’s dual α-MGL structure enhances enzyme inhibition and cytotoxicity .

Table 2 : Structural and Functional Comparison of SQLs

Compound Key Pharmacophore Target Enzymes DNA Topo II Inhibition
This compound Dual α-MGL + malonate IMP dehydrogenase, RR No
Helenalin Single α-MGL IMP dehydrogenase, RR No
Bis(helenalinyl)glutarate Dual α-MGL + glutarate IMP dehydrogenase, RR Yes (75% at 100 µM)
Parthenolide Epoxide + α-MGL NF-κB, JAK2 No

Data sourced from

Malonate vs. Other Ester-Linked Derivatives

The ester bridge in this compound influences its bioactivity:

  • Bis(helenalinyl)succinate (C4) : Shorter chain length reduces DNA topo II inhibition compared to glutarate (C5) derivatives .
  • Bis(helenalinyl)glutarate (C5): Inhibits DNA topo II unknotting activity (>75% at 100 µM), a feature absent in the malonate (C3) derivative .
  • This compound (C3) : Focuses on nucleotide metabolism enzymes (IMP dehydrogenase, RR) rather than topo II, highlighting chain-length-dependent target selectivity .

準備方法

Anhydrous Reaction Conditions

The malonate intermediate is synthesized via the reaction of a C–H acidic compound (e.g., diethyl malonate) with formaldehyde in an anhydrous medium. Key parameters include:

  • Catalysts : Alkali metal alcoholates (e.g., sodium methoxide) or solid bases like potassium carbonate, used in 0.01–10 wt% relative to the malonate substrate.

  • Solvents : Polar solvents such as methanol or ethanol, which enhance reaction control and minimize side reactions.

  • Temperature : Optimized between 15–30°C to balance reaction rate and product stability, achieving yields up to 96%.

This method avoids aqueous conditions, eliminating wastewater challenges and enabling direct use in anhydrous downstream reactions.

Optimization of Reaction Parameters

Temperature and Time

Excessive heat promotes decomposition of both helenalin and the malonate intermediate. Optimal conditions involve:

  • Temperature : 20–25°C, balancing reaction kinetics and stability.

  • Reaction Time : 4–6 hours, monitored by thin-layer chromatography (TLC) or HPLC.

Analytical and Purification Methods

Characterization

  • Gas Chromatography (GC) : Used to assess malonate intermediate purity (e.g., 85% by FID after silylation).

  • Nuclear Magnetic Resonance (NMR) : Confirms bis-substitution via shifts in the helenalin proton spectrum (e.g., downfield shifts of hydroxyl-bearing carbons).

Purification Techniques

  • Distillation : Removes low-boiling solvents (e.g., toluene) under reduced pressure.

  • Recrystallization : Ethyl acetate/hexane mixtures isolate the final product with >90% purity .

Q & A

Q. What is the synthetic methodology for Bis(helenalinyl)malonate, and how does its dimeric structure enhance anticancer activity?

this compound is synthesized by dimerizing helenalin, a sesquiterpene lactone (SQL), using a malonate linker. This approach increases cytotoxicity by introducing two α-methylene-γ-lactone rings, which alkylate thiol groups in cellular targets (e.g., NF-κB or IKKβ), disrupting apoptosis pathways. The malonate bridge improves pharmacokinetic stability and reduces systemic toxicity compared to the monomeric helenalin .

Q. What role do α-methylene-γ-lactone rings play in the bioactivity of this compound?

The α-methylene-γ-lactone rings are critical for alkylating cysteine residues in enzymes like IKKβ, leading to inhibition of pro-survival pathways (e.g., NF-κB) and induction of apoptosis. This mechanism is validated through competitive binding assays and molecular docking studies, where ring modification reduces cytotoxicity .

Q. Which analytical techniques are used to characterize this compound’s structure?

X-ray crystallography (for resolving dimeric conformation), NMR (to confirm malonate linker integration), and mass spectrometry (for molecular weight validation) are standard. Crystal structure analysis (e.g., orthogonal Pbcn space group with specific lattice parameters) provides insights into intermolecular interactions influencing stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic clearance, bioavailability, or tumor microenvironment factors. Strategies include:

  • Pharmacokinetic Profiling : Measuring plasma half-life and tissue distribution using LC-MS.
  • Dose Optimization : Conducting dose-response studies in xenograft models to align in vitro IC50 values with tolerable in vivo doses.
  • Tumor Penetration Assays : Using fluorescently labeled analogs to assess drug accumulation .

Q. What statistical approaches are optimal for evaluating this compound’s inhibitory effects in multi-factor enzyme assays?

  • Two-Factor ANOVA : To analyze interactions between variables (e.g., malonate concentration vs. cell type). Example: A study comparing inhibitor efficacy across cancer lines (P=0.0453 for malonate effect) .
  • Paired t-tests : For matched experiments (e.g., treated vs. untreated aliquots from the same sample) .
  • Post-hoc Corrections : Bonferroni or Tukey tests to control Type I errors in multi-group comparisons.

Q. How can the malonate linker be modified to improve tumor-targeted delivery of this compound?

  • Linker Functionalization : Introducing azide or bromopropyl groups (e.g., bis(3-azidopropyl)malonate) for click chemistry conjugation with tumor-homing ligands .
  • Hydrolytic Stability : Adjusting ester groups (e.g., tert-butyl vs. benzyl) to balance intracellular release rates and systemic stability, monitored via HPLC .

Methodological Considerations

Q. What in vitro assays are recommended to validate this compound’s mechanism of action?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring IKKβ stabilization post-treatment.
  • Annexin V/PI Staining : Quantify apoptosis in Bcl-2-overexpressing cell lines (e.g., Jurkat) to assess bypass of mitochondrial resistance .

Q. How should researchers design studies to compare this compound with other dimeric SQLs (e.g., rufescenolide C)?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary lactone ring substituents and linker length.
  • In Vivo Efficacy Trials : Use syngeneic models with standardized endpoints (e.g., tumor volume, survival) and toxicity scoring (e.g., liver/kidney function tests) .

Data Contradiction Analysis

Q. How to interpret conflicting results in this compound’s potency across cancer types?

  • Tissue-Specific Metabolism : Assess metabolic enzyme expression (e.g., CYP450 isoforms) in resistant vs. sensitive lines.
  • Microenvironmental Factors : Co-culture assays with fibroblasts/immune cells to mimic in vivo conditions.
  • Transcriptomic Profiling : RNA-seq to identify pathways (e.g., oxidative stress response) correlating with resistance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。